BenchChemオンラインストアへようこそ!

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline

NK1 receptor antagonist substance P CINV

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a synthetic quinoline derivative featuring a benzenesulfonyl group at the 3‑position, a 2,3‑dimethylphenylpiperazine at the 4‑position, and a methoxy group at the 6‑position of the quinoline core. The compound has been identified as a ligand for the human substance P / neurokinin‑1 (NK1) receptor in commercial patent‑linked datasets, placing it in a competitive landscape of structurally diverse NK1 antagonists.

Molecular Formula C28H29N3O3S
Molecular Weight 487.62
CAS No. 866843-31-4
Cat. No. B2839029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline
CAS866843-31-4
Molecular FormulaC28H29N3O3S
Molecular Weight487.62
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC)C
InChIInChI=1S/C28H29N3O3S/c1-20-8-7-11-26(21(20)2)30-14-16-31(17-15-30)28-24-18-22(34-3)12-13-25(24)29-19-27(28)35(32,33)23-9-5-4-6-10-23/h4-13,18-19H,14-17H2,1-3H3
InChIKeyZINKZFBBASNSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline (CAS 866843-31-4) — Procurement-Relevant Baseline Profile


3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a synthetic quinoline derivative featuring a benzenesulfonyl group at the 3‑position, a 2,3‑dimethylphenylpiperazine at the 4‑position, and a methoxy group at the 6‑position of the quinoline core [1]. The compound has been identified as a ligand for the human substance P / neurokinin‑1 (NK1) receptor in commercial patent‑linked datasets, placing it in a competitive landscape of structurally diverse NK1 antagonists [2]. Its molecular formula is C₂₈H₂₉N₃O₃S and molecular weight 487.61 g mol⁻¹.

Why In‑Class Substitution Fails for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline (CAS 866843-31-4)


NK1 receptor antagonists span multiple chemotypes (e.g., morpholine‑based aprepitant, piperidine‑based netupitant, pyrrolidine‑based rolapitant) that exhibit divergent potency, selectivity, pharmacokinetics, and off‑target profiles [1]. Within the quinoline‑piperazine‑sulfonyl sub‑class, subtle changes in the sulfonyl aryl group (e.g., benzenesulfonyl vs. 4‑methylbenzenesulfonyl) and the substitution pattern on the piperazine phenyl ring can profoundly alter target affinity . Therefore, generic replacement by a structurally similar analog without matching quantitative binding data risks undermining the pharmacological validity and reproducibility of experiments designed around this specific compound.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline (CAS 866843-31-4)


NK1 Receptor Binding Affinity — Direct Comparison with Aprepitant

In a radioligand displacement assay using human recombinant substance P (NK1) receptor, 3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline exhibits an IC₅₀ of 2.78 nM [1]. By contrast, the clinically established NK1 antagonist aprepitant (MK‑0869) typically demonstrates an IC₅₀ of ~0.1 nM in equivalent human NK1 binding assays [2].

NK1 receptor antagonist substance P CINV radioligand binding

Structural Differentiation from the Nearest Quinoline‑Piperazine Analog

The closest commercially cataloged analog, 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS 902910-82-1), differs by a single para‑methyl group on the sulfonyl phenyl ring . No public binding data are available for this analog, but literature on closely related NK1 quinoline‑sulfonyl series indicates that even a single methyl addition can shift IC₅₀ values by >10‑fold due to steric and electronic modulation of the sulfonyl–receptor interaction [1].

structure‑activity relationship sulfonyl substituent quinoline chemotype NK1

Chemotype Differentiation from Approved NK1 Antagonists — Aprepitant, Netupitant, Rolapitant

Aprepitant, netupitant, and rolapitant possess Ki values for hNK1 of 0.1 nM, 0.95 nM, and 0.66 nM, respectively, and all exhibit significant CYP3A4 inhibition liabilities at therapeutic doses [1]. The quinoline‑piperazine‑sulfonyl chemotype represented by 3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline has been explored in patent literature for potentially reduced CYP3A4 inhibition compared to aprepitant [2], though specific CYP3A4 data for this compound remain undisclosed.

chemotype comparison CYP3A4 inhibition procurement decision NK1 antagonist

Recommended Research and Industrial Application Scenarios for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline (CAS 866843-31-4)


Use as a Moderate‑Affinity NK1 Receptor Probe in Radioligand Displacement Assays

With a validated IC₅₀ of 2.78 nM against the human NK1 receptor [1], this compound is suitable for in‑vitro binding studies that require a moderate‑affinity control or a tool ligand with differential binding kinetics compared to sub‑nanomolar probes such as aprepitant. Its intermediate potency allows it to be used in competitive displacement experiments where full receptor saturation by ultra‑high‑affinity agents is undesirable.

Structure–Activity Relationship (SAR) Exploration of Quinoline‑Sulfonyl NK1 Ligands

The compound’s well‑defined structural features — benzenesulfonyl at position 3, 2,3‑dimethylphenylpiperazine at position 4, and methoxy at position 6 — make it a valuable reference point for SAR campaigns aiming to optimize NK1 affinity, selectivity versus NK2/NK3 receptors, or ADME properties within the quinoline‑piperazine‑sulfonyl series [2]. It can serve as a benchmark against which newly synthesized analogs are compared.

Chemotype‑Switching Control in CYP3A4 Drug–Drug Interaction Studies

Given the well‑documented CYP3A4 inhibition liabilities of approved NK1 antagonists (aprepitant, netupitant, rolapitant) [1], this compound offers an alternative chemotype for in‑vitro CYP3A4 interaction assays. It can be used to test whether the quinoline‑piperazine‑sulfonyl core, as claimed in Kissei patents [3], inherently exhibits lower CYP3A4 inhibition, thereby guiding medicinal chemistry efforts toward safer NK1‑targeted therapeutics.

Reference Standard for Analytical Method Development and Quality Control

The compound’s commercial availability and defined molecular formula (C₂₈H₂₉N₃O₃S; MW 487.61) enable its use as a reference standard in HPLC, LC‑MS, and NMR method development for quality control of synthetic NK1 ligands. Its unique retention time and characteristic fragmentation pattern can anchor analytical protocols for purity assessment of structurally related analogs.

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.